N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 4-oxo-2-sulfanylidene core, an N-benzyl-N-methyl carboxamide group at position 7, and a 3-[(2-chlorophenyl)methyl] substituent. The quinazoline scaffold is known for its versatility in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity .
Properties
CAS No. |
422273-39-0 |
|---|---|
Molecular Formula |
C24H20ClN3O2S |
Molecular Weight |
449.95 |
IUPAC Name |
N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20ClN3O2S/c1-27(14-16-7-3-2-4-8-16)22(29)17-11-12-19-21(13-17)26-24(31)28(23(19)30)15-18-9-5-6-10-20(18)25/h2-13H,14-15H2,1H3,(H,26,31) |
InChI Key |
XEIDERRCINRARV-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a quinazoline core, which is known for its diverse biological properties.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Quinazoline |
| Substituents | Benzyl and 2-chlorophenyl groups |
| Functional Groups | Carboxamide, thioether |
Antimicrobial Properties
Research has indicated that quinazoline derivatives exhibit significant antimicrobial activity. For instance, a study focused on structurally similar compounds demonstrated their efficacy against various bacterial strains, suggesting that modifications in the quinazoline structure could enhance antibacterial potency .
Antidiabetic Activity
The compound has been evaluated for its potential as an α-glucosidase inhibitor. In vitro studies have shown that quinazoline derivatives can effectively inhibit this enzyme, which is crucial for managing diabetes by delaying carbohydrate absorption . The reported IC50 values for related compounds indicate promising antidiabetic activity, providing a basis for further exploration of N-benzyl derivatives.
Anti-inflammatory Effects
In addition to antimicrobial and antidiabetic activities, quinazolines have been investigated for their anti-inflammatory properties. Molecular docking studies suggest that these compounds can interact with inflammatory mediators, potentially reducing inflammation through inhibition of cyclooxygenase enzymes .
Cytotoxicity and Cancer Research
The cytotoxic effects of quinazoline derivatives have been studied extensively. Compounds similar to N-benzyl derivatives have shown selective cytotoxicity against cancer cell lines, indicating their potential as anticancer agents . The structure–activity relationship (SAR) analysis has revealed that specific substitutions can enhance cytotoxic effects against particular cancer types.
Study 1: Antimicrobial Activity Assessment
A recent study synthesized various quinazoline derivatives and evaluated their antimicrobial activities against standard bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, supporting the hypothesis that structural modifications can lead to enhanced antibacterial properties.
Study 2: Inhibition of α-glucosidase
In vitro assays were conducted using Baker's yeast α-glucosidase to assess the inhibitory effects of synthesized quinazoline compounds. The study found that some derivatives had IC50 values significantly lower than acarbose, a standard antidiabetic drug, indicating their potential as effective α-glucosidase inhibitors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Functional Roles
Key Observations:
Core Structure Differences: The quinazoline core (target) offers a planar heteroaromatic system distinct from thienopyridines (clopidogrel) or triazoles (epoxiconazole), affecting binding modes and selectivity . Thienopyridines prioritize metabolic stability for prolonged action, while quinazolines often exploit hydrogen-bonding interactions (e.g., 2-thione) for enzyme inhibition .
Substituent Effects :
- The 2-chlorophenyl group is recurrent in pharmaceuticals (clopidogrel, epoxiconazole) and agrochemicals (dimethazone), suggesting its role in enhancing lipophilicity and resistance to oxidative metabolism .
- The N-benzyl-N-methyl carboxamide in the target compound may improve blood-brain barrier penetration compared to ester or ketone groups in analogs .
Functional Group Interactions: The 2-sulfanylidene group in the target compound could mimic ATP’s phosphate in kinase interactions, unlike clopidogrel’s ester or epoxiconazole’s triazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
